molecular formula C20H24N2O2 B2408093 4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one CAS No. 1421456-33-8

4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one

Cat. No.: B2408093
CAS No.: 1421456-33-8
M. Wt: 324.424
InChI Key: NPGIEOGUAVJQFU-UHFFFAOYSA-N
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Description

4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound that features a phenyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amine precursors.

    Attachment of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the piperidine structure.

    Formation of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or hydride donors like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one is unique due to its specific structural features that allow for versatile chemical modifications and potential therapeutic applications. Its combination of a phenyl group, piperidine ring, and pyridine moiety provides a unique scaffold for drug development and other scientific research.

Properties

IUPAC Name

4-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(11-6-9-17-7-2-1-3-8-17)22-15-12-18(13-16-22)24-19-10-4-5-14-21-19/h1-5,7-8,10,14,18H,6,9,11-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGIEOGUAVJQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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